molecular formula C17H25BrN2O B247424 4-bromo-2-(4,1'-bipiperidin-1-ylmethyl)phenol

4-bromo-2-(4,1'-bipiperidin-1-ylmethyl)phenol

Cat. No.: B247424
M. Wt: 353.3 g/mol
InChI Key: OEHIVNCXYPJGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol is a chemical compound that features a bromophenol group attached to a bipiperidinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol typically involves the reaction of 4-bromophenol with a bipiperidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a bipiperidine derivative under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The bipiperidinylmethyl moiety allows for specific binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol is unique due to its specific combination of a bromophenol group with a bipiperidinylmethyl moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H25BrN2O

Molecular Weight

353.3 g/mol

IUPAC Name

4-bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol

InChI

InChI=1S/C17H25BrN2O/c18-15-4-5-17(21)14(12-15)13-19-10-6-16(7-11-19)20-8-2-1-3-9-20/h4-5,12,16,21H,1-3,6-11,13H2

InChI Key

OEHIVNCXYPJGEI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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